molecular formula C20H23ClFN3O3S B4007374 4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4007374
M. Wt: 439.9 g/mol
InChI Key: BRTBRCKJJDRVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClFN3O3S and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1132686 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to 4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide have been synthesized and structurally characterized for their potential as CCR5 antagonists, which could be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Medicinal Chemistry and Drug Development

  • Research indicates that derivatives of benzenesulfonamides, including compounds similar to this compound, have been evaluated for inhibiting cyclooxygenase-2 (COX-2), which is significant in developing treatments for rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Potential

  • A variety of benzenesulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, which could play a role in managing hypoxic tumors, particularly in targeting renal cell carcinoma (V. Garaj et al., 2005).

Enzyme Inhibition and Disease Treatment

  • Research has shown that certain benzenesulfonamide derivatives can act as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).

Photodynamic Therapy

  • Some benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy applications, specifically as Type II photosensitizers for treating cancer (M. Pişkin et al., 2020).

Corrosion Inhibition

  • Piperidine derivatives, which share structural similarities with the compound , have been investigated for their effectiveness in inhibiting the corrosion of iron, highlighting their potential application in materials science (S. Kaya et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve testing its biological activity, studying its mechanism of action, and conducting preclinical and clinical trials. If it’s being used for other purposes, future research could involve studying its physical and chemical properties, its reactivity, and potential applications .

Properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c1-23-10-12-24(13-11-23)20(26)15-25(14-16-4-2-3-5-19(16)22)29(27,28)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBRCKJJDRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.